(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a morpholine ring, and a dimethylaminophenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-morpholin-4-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the use of automated systems helps in monitoring and controlling the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Known for its use in the synthesis of various organic compounds.
Dichloroaniline: Used in the production of dyes and herbicides.
Uniqueness
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one stands out due to its unique combination of a thiazole ring, a morpholine ring, and a dimethylaminophenyl group, which confer distinct chemical and biological properties not commonly found in similar compounds.
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-18(2)13-5-3-12(4-6-13)11-14-15(20)17-16(22-14)19-7-9-21-10-8-19/h3-6,11H,7-10H2,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZFYRVZKIRSP-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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